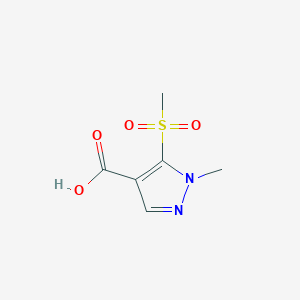

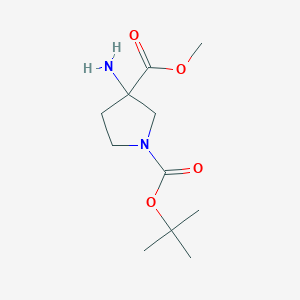

6-(ヒドロキシメチル)-1,4-オキサゼパン-4-カルボン酸tert-ブチル

概要

説明

Tert-butyl compounds are often used in organic chemistry due to their stability and the ease with which the tert-butyl group can be removed . The hydroxymethyl group provides a versatile handle for further chemical modifications.

Synthesis Analysis

The synthesis of tert-butyl compounds typically involves multi-step reactions starting from various precursors . For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic methods .Molecular Structure Analysis

The molecular structures of tert-butyl compounds have been elucidated using single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

Tert-butyl compounds can undergo various chemical reactions, making them valuable intermediates . For instance, the organocatalyst 1- (2-hydroxyethyl)-piperazine was identified to promote direct C (sp2)-H arylation of unactivated arenes .Physical And Chemical Properties Analysis

Tert-butyl compounds generally have unique physical and chemical properties that make them useful in various applications . For example, tert-butyl 2- (hydroxymethyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a hydroxymethyl group.科学的研究の応用

NMR分光法による調査

tert-ブチル基は、NMR分光法において、高分子複合体の研究のための感度の高いプローブとして利用されます。 3つの化学的に同一のメチル基を持つため、tert-ブチル部分は、大きなタンパク質や複合体に取り付けられていても、非常に狭くて強いNMRシグナルを示します 。これは、特に安定性や溶解性に乏しい生体分子集合体の解析において、貴重なツールとなります。

生物活性分子の合成

6-(ヒドロキシメチル)-1,4-オキサゼパン-4-カルボン酸tert-ブチルは、生物活性天然物の合成における前駆体として役立ちます。 その構造は、潜在的な治療用途を持つ化合物につながる修飾に適しています 。

医薬品開発

この化合物は、多くの生物活性分子や医薬品に存在するモノ置換ピペラジン中間体の合成に使用できます。 ピペラジン含有化合物を形成する際の汎用性から、新規医薬品の開発における潜在的な用途が考えられます.

パラジウム触媒反応

有機合成において、6-(ヒドロキシメチル)-1,4-オキサゼパン-4-カルボン酸tert-ブチルは、パラジウム触媒反応でN-Boc保護アニリンを作成するために使用されます。 これは、医薬品やその他の機能性材料を含む複雑な有機分子の合成において、重要なステップです 。

膜複合体研究のためのタンパク質タグ付け

tert-ブチル基は、神経伝達物質放出に関与するタンパク質のタグ付けに使用されます。 このタグ付けにより、膜上のシナプス前複合体の研究が促進され、神経伝達のメカニズムに関する洞察が得られます 。

クロマトグラフィーおよび質量分析

6-(ヒドロキシメチル)-1,4-オキサゼパン-4-カルボン酸tert-ブチルとは直接関係しませんが、tert-ブチル基の特性は、クロマトグラフィーおよび質量分析において、これらの分析方法の効率と有効性を高めるために活用されます .

作用機序

Safety and Hazards

将来の方向性

特性

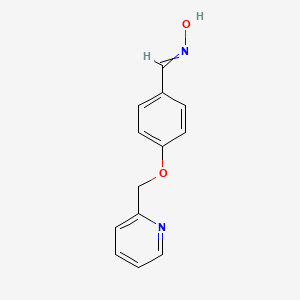

IUPAC Name |

tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-4-5-15-8-9(6-12)7-13/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJSFXUOECCLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1063734-19-9 | |

| Record name | tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

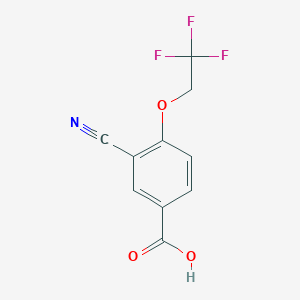

![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

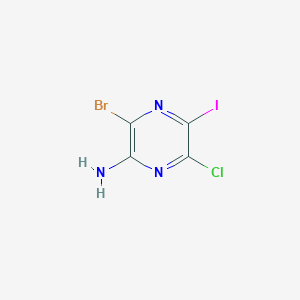

![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)